molecular formula C16H12Cl2N2O B1455657 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-73-0

8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1455657
M. Wt: 319.2 g/mol
InChI Key: RFYKTTMYSKGINH-UHFFFAOYSA-N
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Description

8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H12Cl2N2O . It has an average mass of 319.185 Da and a monoisotopic mass of 318.032654 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, involves various protocols. Classical synthesis procedures like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a carbonyl chloride group attached to the quinoline core .


Chemical Reactions Analysis

Quinoline derivatives, including 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, can undergo various chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Scientific Research Applications

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

The researchers prepared libraries of novel heterocyclic compounds with potential biological activities .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Biologically and Pharmaceutically Active Quinoline

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry .

Summary of the Application

The study focuses on the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Methods of Application or Experimental Procedures

Various synthesis protocols have been reported in the literature for the construction of this scaffold .

Results or Outcomes

The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Pyrrolidine in Drug Discovery

Specific Scientific Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

The study focuses on the use of the pyrrolidine ring, a nitrogen heterocycle, to obtain compounds for the treatment of human diseases .

Methods of Application or Experimental Procedures

The researchers investigate the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

Results or Outcomes

The authors highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O.ClH/c1-10-5-4-6-11-12(16(17)20)9-14(19-15(10)11)13-7-2-3-8-18-13;/h2-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKTTMYSKGINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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